5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole derivatives often involves condensation reactions, utilizing precursors like carbamimide and acids in the presence of various reagents. A notable method reported by Sanjeevarayappa et al. (2015) involves the condensation reaction between carbamimide and 3-fluorobenzoic acid, yielding compounds characterized by spectroscopic techniques such as LCMS, 1H NMR, and single crystal XRD data (Sanjeevarayappa et al., 2015). Additionally, Kelarev et al. (1997) and Shakir et al. (2014) describe the synthesis of oxadiazoles with sterically hindered groups, demonstrating the versatility of synthetic approaches for this class of compounds (Kelarev et al., 1997); (Shakir et al., 2014).
Molecular Structure Analysis
The molecular structure of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole compounds is characterized by single crystal X-ray diffraction (XRD) techniques. The crystal structure reveals insights into the molecular geometry, intermolecular interactions, and spatial arrangements. For instance, the study by Sanjeevarayappa et al. (2015) highlights the crystalline system and space group details, showcasing the molecule's three-dimensional architecture established through weak intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Oxadiazoles, including 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole, participate in various chemical reactions, contributing to their broad applicability. Their reactivity often involves interactions with other organic compounds, leading to the formation of complex derivatives with enhanced or specific properties. The work by Bretanha et al. (2011) on ultrasound-promoted synthesis provides an alternative and efficient route for preparing oxadiazoles, showcasing the compound's versatility in chemical reactions (Bretanha et al., 2011).
Physical Properties Analysis
The physical properties of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are often determined through a combination of experimental techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA). However, specific studies focusing on the physical properties of this compound were not identified in the current search, indicating a potential area for further research.
Chemical Properties Analysis
The chemical properties of 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole, such as reactivity, electron affinity, and photophysical characteristics, play a significant role in its applications in material science and organic synthesis. For instance, the luminescence and redox properties of oxadiazole derivatives, as discussed by Wang et al. (2006), highlight the electron-withdrawing effects and potential for use in optoelectronic devices (Wang et al., 2006).
Future Directions
The study of 1,2,4-oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities . Future research on “5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole” could involve exploring its potential biological activities and optimizing its chemical structure for improved activity and selectivity.
properties
IUPAC Name |
5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O/c1-7(2,3)6-9-5(4-8)10-11-6/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSLDAXUIRICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383853 | |
Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
CAS RN |
175205-41-1 | |
Record name | 5-(Tert-Butyl)-3-(Chloromethyl)-1,2,4-Oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl-3-(chloromethyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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